The synthesis of bis(dimethylsilyloxy)-diphenylsilane can be achieved through several methods, primarily involving the reaction of diphenylsilane with dimethylsilylating agents. One common approach is the hydrosilylation reaction, where diphenylsilane reacts with dimethylsilyl chloride in the presence of a catalyst such as platinum or rhodium complexes.
This method allows for good yields and purity of bis(dimethylsilyloxy)-diphenylsilane, making it suitable for further applications.
The molecular structure of bis(dimethylsilyloxy)-diphenylsilane features a central diphenylsilane unit with two dimethylsilyloxy groups attached via oxygen linkages. The silicon atoms are tetrahedrally coordinated, contributing to the compound's stability and reactivity.
Bis(dimethylsilyloxy)-diphenylsilane can undergo various chemical reactions typical of siloxanes and organosilicon compounds. Notably, it can participate in:
The mechanism of action for bis(dimethylsilyloxy)-diphenylsilane primarily involves its reactivity as a silanol precursor or as a participant in polymerization processes:
This versatility allows bis(dimethylsilyloxy)-diphenylsilane to be utilized in creating complex silicon-based materials.
The physical and chemical properties of bis(dimethylsilyloxy)-diphenylsilane contribute to its functionality:
The compound exhibits good thermal stability but may hydrolyze under humid conditions, leading to potential degradation.
Bis(dimethylsilyloxy)-diphenylsilane finds applications across various fields due to its unique properties:
Its ability to form stable siloxane bonds makes it an essential component in advanced material applications.
Bis(dimethylsilyloxy)-diphenylsilane, systematically named 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (CAS 17875-55-7), belongs to the trisiloxane subclass of organosilicon compounds. Its molecular formula is C₁₆H₂₄O₂Si₃, with a molecular weight of 332.62 g/mol [1] [4]. The structure features a central silicon atom bonded to two phenyl groups (Si-Ph₂), flanked by two oxygen-linked dimethylsilyl units (OSi(CH₃)₂). This creates a linear Si-O-Si-Ph₂-Si-O-Si backbone with methyl and phenyl substituents, classifying it as a symmetrically substituted trisiloxane [1] [4].
Table 1: Nomenclature and Structural Descriptors
Systematic Name | Common Synonyms | SMILES Notation |
---|---|---|
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane | Bis(dimethylsiloxy)diphenylsilane; Tetramethyl diphenyl dihydrogen trisiloxane | CSiOSi(C₂=CC=CC=C₂)OSiC |
Key structural parameters include:
Silane chemistry emerged in the mid-20th century with pioneering work on silicon-oxygen polymers. Early silicones (polyorganosiloxanes) prioritized methyl substituents, yielding flexible but thermally limited materials. The 1960s–1980s saw strategic incorporation of phenyl groups to enhance thermal stability and oxidative resistance [4] [7]. Bis(dimethylsilyloxy)-diphenylsilane evolved from this research, leveraging phenyl groups to improve performance:
Bis(dimethylsilyloxy)-diphenylsilane bridges molecular design and industrial applications due to its dual functionality:
Crosslinking Agent
As SiSiB® PF8801, it serves as a high-purity (>99%) crosslinker for phenyl silicone rubbers and resins. The phenyl groups facilitate π-stacking with polymer chains, while reactive Si-H/Si-O sites enable covalent network formation. This yields elastomers with:
Electronic Encapsulant
In electronics, its low dielectric constant and high thermal stability (flash point: 130°C) make it ideal for:
Surface Modification Precursor
The compound’s hydrophobic phenyl groups anchor to substrates (e.g., glass, metals), creating water-repellent coatings. Applications include:
Table 2: Key Applications and Performance Attributes
Application Sector | Function | Critical Properties Utilized |
---|---|---|
Polymer Engineering | Crosslinker for silicone rubbers | Phenyl-enhanced rigidity; Si-H reactivity |
Electronics | Thermal management encapsulant | Thermal stability (bp 292°C); Low electrical conductivity |
Surface Engineering | Hydrophobic coating precursor | Phenyl-derived hydrophobicity; Surface adhesion |
This multifunctionality underscores its role in next-generation material design, particularly where thermal/mechanical stability is paramount [1] [4].
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